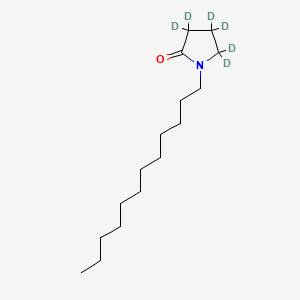

1-Dodecylpyrrolidin-2-one-d6

Beschreibung

BenchChem offers high-quality 1-Dodecylpyrrolidin-2-one-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecylpyrrolidin-2-one-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H31NO |

|---|---|

Molekulargewicht |

259.46 g/mol |

IUPAC-Name |

3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |

InChI-Schlüssel |

NJPQAIBZIHNJDO-LLPMSTNZSA-N |

Isomerische SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CCCCCCCCCCCC)[2H] |

Kanonische SMILES |

CCCCCCCCCCCCN1CCCC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-Dodecylpyrrolidin-2-one-d6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Dodecylpyrrolidin-2-one-d6. It is intended for an audience with a technical background in chemistry, pharmacology, and analytical sciences. This document details the physicochemical characteristics of the compound, outlines a representative synthetic approach, and describes its primary application in analytical methodologies, supported by experimental workflow diagrams.

Chemical Structure and Properties

1-Dodecylpyrrolidin-2-one-d6 is the deuterium-labeled form of 1-Dodecylpyrrolidin-2-one (also known as N-Lauryl-2-pyrrolidone). The core structure consists of a five-membered lactam ring (pyrrolidin-2-one) with a dodecyl alkyl chain attached to the nitrogen atom. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. While the exact positions of deuteration can vary depending on the synthesis, they are typically located on the pyrrolidinone ring to ensure stability and a significant mass shift for analytical purposes.

The primary utility of isotopic labeling is in analytical chemistry, particularly in mass spectrometry-based quantification, where the deuterated compound serves as an ideal internal standard.[1] Stable isotopes like deuterium generally do not alter the chemical properties of a molecule, though they may have minor effects on metabolic kinetics.[1]

Physicochemical Properties

The physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6 are nearly identical to its non-deuterated analog, with the principal difference being its molecular weight. The following table summarizes the key properties, primarily based on data for the non-deuterated compound, 1-Dodecylpyrrolidin-2-one.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₅D₆NO | [2][3] |

| Molecular Weight | ~259.49 g/mol (Calculated) | [2][4] |

| CAS Number | Not consistently available; 2687-96-9 (for non-deuterated) | [2][3][5] |

| Appearance | Colorless transparent liquid | [2] |

| Odor | Slight amine-like odor | [6] |

| Density | 0.89 g/mL at 25 °C | [2][3] |

| Boiling Point | 202-205 °C at 11 mm Hg | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| Water Solubility | 51.7 mg/L at 20 °C | [3] |

| LogP (Octanol-water) | 4.5297 | [5] |

Synthesis and Manufacturing

A common approach for synthesizing N-substituted pyrrolidinones involves the reaction of a pyrrolidinone with an alkyl halide in the presence of a base.[7][8] To produce the deuterated analog, one could start with a deuterated pyrrolidin-2-one.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step process for the synthesis of 1-Dodecylpyrrolidin-2-one-d6, starting from commercially available 2-pyrrolidinone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Dodecyl-2-Pyrrolidone | CAS 2687-96-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-dodecyl-2-pyrrolidone [chembk.com]

- 4. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential biological interactions, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₅D₆NO |

| Molecular Weight | ~259.49 g/mol (for d6) |

| CAS Number (unlabeled) | 2687-96-9 |

| Appearance | Colorless to transparent liquid |

| Density | Approximately 0.89 - 0.9 g/cm³ at 25°C[1] |

| Melting Point | 4°C[] |

| Boiling Point | 202-205°C at 11 mmHg[], 353.0°C at 760 mmHg[1] |

| Flash Point | >230°F (>110°C)[][3] |

| Water Solubility | 51.7 mg/L at 20°C[] |

| LogP | 4.5297[4] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of 1-Dodecylpyrrolidin-2-one-d6, based on established procedures for similar compounds.

Synthesis of 1-Dodecylpyrrolidin-2-one-d6

A common method for the synthesis of N-alkylpyrrolidones is the nucleophilic substitution reaction between a pyrrolidinone and an alkyl halide. For the deuterated variant, a deuterated starting material would be employed.

Reaction:

-

2-Pyrrolidinone-d6 + 1-Bromododecane → 1-Dodecylpyrrolidin-2-one-d6 + HBr

Materials:

-

2-Pyrrolidinone-d6

-

1-Bromododecane

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Pyrrolidinone-d6 in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Add 1-Bromododecane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure 1-Dodecylpyrrolidin-2-one-d6.

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity and confirming the molecular weight of 1-Dodecylpyrrolidin-2-one-d6.

Instrumentation:

-

Standard GC-MS system with a suitable capillary column (e.g., HP-5ms).

Sample Preparation:

-

Dissolve a small amount of the synthesized compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions (suggested):

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Expected Results:

-

The chromatogram should show a single major peak corresponding to 1-Dodecylpyrrolidin-2-one-d6. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the structure and successful deuteration.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the precise location and extent of deuterium (B1214612) incorporation.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

¹H NMR Spectroscopy:

-

The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated in the pyrrolidinone ring. The signals for the dodecyl chain protons will remain.

²H (Deuterium) NMR Spectroscopy:

-

Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

¹³C NMR Spectroscopy:

-

In the proton-decoupled ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. This provides definitive evidence of the location of deuteration.

Biological Activity and Signaling Pathway

While 1-Dodecylpyrrolidin-2-one is primarily known for its surfactant properties and use as a penetration enhancer in drug delivery, the core pyrrolidinone structure is found in various biologically active molecules. Notably, the parent compound, 2-pyrrolidinone (B116388), has been shown to modulate neuronal signaling pathways.

Research has indicated that 2-pyrrolidinone can enhance the response of α7 nicotinic acetylcholine (B1216132) receptors (α7-AChR) through a mechanism involving Protein Kinase C (PKC).[3] This potentiation of α7-AChR activity leads to a long-lasting facilitation of synaptic transmission in the hippocampus.[3] This suggests that N-alkylated pyrrolidinones, such as 1-Dodecylpyrrolidin-2-one, may possess neuromodulatory activities that warrant further investigation.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Proposed signaling pathway of 2-pyrrolidinone.

Applications in Drug Development

The unique properties of 1-Dodecylpyrrolidin-2-one make it a compound of interest in drug development for several reasons:

-

Drug Delivery: Its surfactant nature and ability to act as a penetration enhancer can be exploited to improve the delivery of therapeutic agents, particularly for transdermal and topical formulations.[5]

-

Neuromodulatory Potential: Given the activity of the pyrrolidinone core on neuronal receptors, 1-Dodecylpyrrolidin-2-one-d6 could be investigated as a novel therapeutic agent for neurological disorders. The long alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to the parent 2-pyrrolidinone.

-

Deuteration for Improved Pharmacokinetics: The incorporation of deuterium (as in 1-Dodecylpyrrolidin-2-one-d6) is a strategy used in drug development to alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, reduced toxic metabolites, and an improved overall pharmacokinetic profile.

Conclusion

1-Dodecylpyrrolidin-2-one-d6 is a valuable compound for research and development, combining the established properties of an N-alkylpyrrolidinone with the potential benefits of isotopic labeling. While further studies are needed to fully elucidate the specific properties and biological activities of the deuterated form, this guide provides a solid foundation of its characteristics and potential applications, particularly in the fields of drug delivery and neuroscience. The connection of the pyrrolidinone scaffold to neuronal signaling pathways opens up exciting new avenues for investigation.

References

- 1. researchgate.net [researchgate.net]

- 3. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Dodecylpyrrolidin-2-one-d6

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Dodecylpyrrolidin-2-one-d6, a deuterated analog of the non-ionic surfactant and formulation excipient, 1-dodecylpyrrolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this labeled compound for use in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Synthesis of 1-Dodecylpyrrolidin-2-one-d6

The synthesis of 1-Dodecylpyrrolidin-2-one-d6 can be strategically approached in a two-step process. The first step involves the deuteration of the pyrrolidinone ring, followed by the N-alkylation with the dodecyl group. This sequence is generally preferred to avoid potential complexities with deuterating the final, more complex molecule.

Step 1: Synthesis of 2-Pyrrolidinone-d6

The deuteration of the 2-pyrrolidinone (B116388) ring at the 3,3,4,4,5,5-positions can be achieved through a catalyzed hydrogen-deuterium exchange reaction using deuterium (B1214612) oxide (D₂O) as the deuterium source.

Experimental Protocol: Deuteration of 2-Pyrrolidinone

-

Materials:

-

2-Pyrrolidinone

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Pyrrolidine (B122466) (catalyst)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-pyrrolidinone in an excess of deuterium oxide.

-

Add a catalytic amount of pyrrolidine to the solution.

-

Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to facilitate the hydrogen-deuterium exchange at the α- and β-positions to the carbonyl group.

-

Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the proton signals corresponding to the deuterated positions.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess D₂O under reduced pressure using a rotary evaporator.

-

To remove any residual water and D₂O, azeotropically distill the product with toluene.

-

Dry the resulting crude 2-pyrrolidinone-d6 over anhydrous sodium sulfate or magnesium sulfate. The product can be further purified by vacuum distillation if necessary.

-

Step 2: N-Alkylation of 2-Pyrrolidinone-d6

The second step involves the N-alkylation of the deuterated 2-pyrrolidinone with a suitable dodecylating agent, such as 1-bromododecane (B92323), in the presence of a base.

Experimental Protocol: N-Alkylation of 2-Pyrrolidinone-d6

-

Materials:

-

2-Pyrrolidinone-d6 (from Step 1)

-

1-Bromododecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-pyrrolidinone-d6 and anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate to the mixture.

-

Slowly add 1-bromododecane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60 °C) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-Dodecylpyrrolidin-2-one-d6.

-

Purification of 1-Dodecylpyrrolidin-2-one-d6

The crude product obtained from the synthesis may contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended to achieve high purity.

Common Impurities:

-

Unreacted 2-pyrrolidinone-d6

-

Unreacted 1-bromododecane

-

Residual DMF (solvent)

Experimental Protocol: Purification

-

Materials:

-

Crude 1-Dodecylpyrrolidin-2-one-d6

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic solution with a dilute aqueous HCl solution to remove any unreacted basic starting materials.

-

Wash with a saturated aqueous NaHCO₃ solution to neutralize any residual acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude product from the acid-base extraction in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Dodecylpyrrolidin-2-one-d6.

-

-

Data Presentation

The following tables summarize the expected physical and chemical properties of the unlabeled 1-Dodecylpyrrolidin-2-one, which can be used as a reference for the deuterated analog. Spectroscopic data for the deuterated compound should be acquired to confirm its identity and purity.

Table 1: Physical and Chemical Properties of 1-Dodecylpyrrolidin-2-one

| Property | Value |

| CAS Number | 2687-96-9 |

| Molecular Formula | C₁₆H₃₁NO |

| Molecular Weight | 253.42 g/mol |

| Appearance | Viscous liquid |

| Boiling Point | 202-205 °C at 11 mmHg[1] |

| Density | 0.89 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.466[1] |

Table 2: Proposed Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Deuteration | Step 2: N-Alkylation | Purification |

| Key Reagents | 2-Pyrrolidinone, D₂O, Pyrrolidine | 2-Pyrrolidinone-d6, 1-Bromododecane, K₂CO₃ | Silica Gel, Hexane, Ethyl Acetate |

| Solvent | D₂O | DMF | - |

| Temperature | Reflux | Room Temperature to 60 °C | Room Temperature |

| Reaction Time | 24-48 hours | 12-24 hours | - |

| Target Yield | >90% | >80% | >90% recovery |

| Target Purity | >98% deuteration | Crude | >98% |

Table 3: Spectroscopic Data Reference for 1-Dodecylpyrrolidin-2-one

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the dodecyl chain protons and the remaining protons on the pyrrolidinone ring. The absence of signals at the deuterated positions would be expected for the d6 analog. |

| ¹³C NMR | Signals corresponding to the carbons of the dodecyl chain and the pyrrolidinone ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) for the unlabeled compound is expected at m/z 253.42. For the d6 analog, the molecular ion peak would be shifted to approximately m/z 259.46. |

This guide provides a robust framework for the synthesis and purification of 1-Dodecylpyrrolidin-2-one-d6. Researchers should optimize the described protocols and confirm the identity and purity of the final product using appropriate analytical techniques.

References

The Role of 1-Dodecylpyrrolidin-2-one-d6 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 1-Dodecylpyrrolidin-2-one-d6 in research, primarily focusing on its role as a stable isotope-labeled internal standard in quantitative mass spectrometry. The use of such standards is crucial for enhancing the accuracy, precision, and robustness of bioanalytical methods, which are fundamental in drug discovery and development.

Core Application: An Internal Standard for Quantitative Analysis

1-Dodecylpyrrolidin-2-one-d6 is the deuterium-labeled analogue of 1-Dodecylpyrrolidin-2-one. In research, its principal application is as an internal standard (IS) for the precise quantification of its non-labeled counterpart in complex biological matrices.[1] The near-identical physicochemical properties to the analyte of interest, but with a distinct mass, make it an ideal tool to correct for variability during sample preparation and analysis.

Stable isotope-labeled standards like 1-Dodecylpyrrolidin-2-one-d6 are considered the gold standard in quantitative bioanalysis for several reasons:[2]

-

Compensation for Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte in the mass spectrometer. As the deuterated standard is chemically identical, it is affected by these matrix effects in the same way as the analyte, allowing for accurate correction.

-

Correction for Sample Loss: During extraction, cleanup, and other sample handling steps, some amount of the analyte may be lost. The internal standard is added at the beginning of this process and experiences the same degree of loss, ensuring that the ratio of analyte to internal standard remains constant.

-

Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and instrument response, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the quantitative results.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Dodecylpyrrolidin-2-one and its deuterated form is presented below. This data is essential for method development in mass spectrometry.

| Property | 1-Dodecylpyrrolidin-2-one | 1-Dodecylpyrrolidin-2-one-d6 |

| Molecular Formula | C₁₆H₃₁NO | C₁₆H₂₅D₆NO |

| Molecular Weight | 253.43 g/mol | 259.47 g/mol |

| CAS Number | 2687-96-9 | Not available |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | ~353 °C at 760 mmHg | Not available |

| Density | ~0.9 g/cm³ | Not available |

Experimental Protocol: Quantification of 1-Dodecylpyrrolidin-2-one in a Biological Matrix using LC-MS/MS

This section outlines a general experimental protocol for the quantification of 1-Dodecylpyrrolidin-2-one in a biological matrix (e.g., plasma, tissue homogenate) using 1-Dodecylpyrrolidin-2-one-d6 as an internal standard. This protocol is based on established methodologies for similar small molecules.

1. Materials and Reagents:

-

1-Dodecylpyrrolidin-2-one analytical standard

-

1-Dodecylpyrrolidin-2-one-d6 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., blank human plasma)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-Dodecylpyrrolidin-2-one in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-Dodecylpyrrolidin-2-one-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 50 µL of the appropriate standard, QC, or plasma sample to the corresponding tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of this non-polar molecule.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will be effective.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These would be optimized by infusing the individual standard solutions into the mass spectrometer. Hypothetical transitions are provided in the table below.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Dodecylpyrrolidin-2-one | 254.2 | To be determined experimentally |

| 1-Dodecylpyrrolidin-2-one-d6 | 260.2 | To be determined experimentally |

5. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

A linear regression with a 1/x² weighting factor is typically used for the calibration curve.

-

The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the use of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard.

Conclusion

1-Dodecylpyrrolidin-2-one-d6 serves as a critical tool for researchers in drug development and other scientific fields requiring precise quantification of its non-deuterated form. Its use as an internal standard in LC-MS/MS analysis mitigates the challenges posed by complex biological matrices and the inherent variability of analytical procedures. The methodologies outlined in this guide provide a framework for the development of robust and reliable bioanalytical assays, ultimately contributing to higher quality data in research and development.

References

- 1. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity and Labeling of 1-Dodecylpyrrolidin-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecylpyrrolidin-2-one-d6 is the deuterium-labeled analog of 1-dodecylpyrrolidin-2-one. The incorporation of six deuterium (B1214612) atoms into the dodecyl chain makes it an ideal internal standard for mass spectrometry (MS)-based quantitative analysis of the unlabeled parent compound. Its use is critical in pharmacokinetic and metabolic studies where precise quantification of the active compound is necessary. The stability of the deuterium labels and the high isotopic purity are paramount for ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of its isotopic purity, methods of labeling, and the analytical techniques used for its characterization.

Isotopic Purity

Isotopic purity refers to the percentage of the compound that contains the desired number of stable heavy isotopes at specific locations. For 1-Dodecylpyrrolidin-2-one-d6, the target is the incorporation of six deuterium atoms. Due to the nature of chemical synthesis, a distribution of isotopologues (molecules with varying numbers of deuterium atoms, from d0 to d6) is typically present. High isotopic purity, characterized by a high abundance of the d6 species and minimal levels of other isotopologues, is essential for its function as an internal standard.

Quantitative Data Summary

The isotopic distribution of a typical batch of 1-Dodecylpyrrolidin-2-one-d6 is determined by high-resolution mass spectrometry (HRMS). The following table summarizes representative quantitative data for isotopic purity.

| Isotopologue | Mass Difference from d0 | Representative Abundance (%) |

| d0 (Unlabeled) | 0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | < 5.0 |

| d5 | +5 | 5 - 15 |

| d6 (Fully Labeled) | +6 | > 98 |

Note: The data presented are illustrative and may vary between different synthetic batches. A certificate of analysis from the supplier should always be consulted for specific lot data.

Labeling and Synthesis

The synthesis of 1-Dodecylpyrrolidin-2-one-d6 involves the introduction of deuterium atoms into the dodecyl group, followed by its attachment to the pyrrolidin-2-one ring.

Proposed Synthetic Pathway

A common approach for the synthesis of N-alkylpyrrolidones is the reaction of pyrrolidin-2-one with an appropriate alkyl halide. For the deuterated analog, a deuterated dodecyl bromide would be a key intermediate.

Caption: Proposed synthesis of 1-Dodecylpyrrolidin-2-one-d6.

Experimental Protocols

Synthesis of 1-Dodecylpyrrolidin-2-one-d6 (Illustrative Protocol)

Objective: To synthesize 1-Dodecylpyrrolidin-2-one-d6 via N-alkylation of pyrrolidin-2-one with a deuterated alkyl halide.

Materials:

-

Pyrrolidin-2-one

-

Sodium hydride (60% dispersion in mineral oil)

-

1,1,2,2,3,3-Hexadeuterododecyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous THF is added, and the suspension is cooled to 0 °C.

-

A solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous THF is added dropwise to the suspension.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

A solution of 1,1,2,2,3,3-hexadeuterododecyl bromide (1.05 equivalents) in anhydrous THF is added dropwise.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 1-Dodecylpyrrolidin-2-one-d6.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and purity of 1-Dodecylpyrrolidin-2-one-d6.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Electrospray Ionization (ESI) source

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

Procedure:

-

Sample Preparation: A stock solution of 1-Dodecylpyrrolidin-2-one-d6 is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient is used to elute the compound.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

-

MS Conditions:

-

Ionization Mode: Positive ESI

-

Scan Mode: Full scan

-

Mass Range: m/z 100-500

-

Resolution: > 60,000

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺), from d0 to d6.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 species.

-

Caption: Workflow for isotopic purity analysis by HRMS.

Confirmation of Deuterium Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and assess the degree of deuteration.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 1-Dodecylpyrrolidin-2-one-d6 in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the 1, 2, and 3 positions of the dodecyl chain confirms successful deuteration at these sites.

-

Integration of any residual proton signals at these positions compared to the integral of a non-deuterated proton signal (e.g., protons on the pyrrolidinone ring or other parts of the dodecyl chain) can provide an estimate of the degree of deuteration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will be significantly attenuated in intensity compared to the signals of protonated carbons.

-

-

²H NMR Acquisition:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals in the deuterium spectrum at chemical shifts corresponding to the deuterated positions of the dodecyl chain provides direct evidence of successful labeling.

-

Applications in Drug Development

The primary application of 1-Dodecylpyrrolidin-2-one-d6 is as an internal standard in bioanalytical methods for the quantification of 1-dodecylpyrrolidin-2-one in various biological matrices such as plasma, urine, and tissue homogenates. Its use helps to correct for variability in sample preparation and instrument response, leading to highly accurate and precise measurements. This is crucial for pharmacokinetic profiling, metabolism studies, and regulatory submissions.

Conclusion

1-Dodecylpyrrolidin-2-one-d6 is a vital tool for researchers in the field of drug development. A thorough understanding of its isotopic purity and the methods used for its synthesis and characterization is essential for its proper application. The use of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of its quality, ensuring the integrity of the analytical data generated using this stable isotope-labeled standard.

Technical Guide on the Safety Information for 1-Dodecylpyrrolidin-2-one-d6

This guide provides a comprehensive overview of the safety data for 1-Dodecylpyrrolidin-2-one, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative safety and property data for 1-Dodecylpyrrolidin-2-one.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C16H25D6NO | [1] |

| Molecular Weight | 259.46 g/mol | [1] |

| Flash Point | 138 °C / 280.4 °F | [2] |

| Autoignition Temperature | 390 °C / 734 °F | [2] |

Table 2: Hazard Ratings

| Rating System | Health | Flammability | Instability/Reactivity | Other | Source |

| NFPA | 3 | 1 | 1 | N/A | [2][3] |

| Chemwatch | 3 (Body Contact) | 1 | 1 | Chronic: 2, Toxicity: 0 | [3] |

Table 3: GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Exclamation Mark | Warning |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | Environment | Warning |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | Environment | Warning |

Experimental Protocols: First Aid Measures

The following are recommended first aid protocols in case of exposure to 1-Dodecylpyrrolidin-2-one.

Eye Contact:

-

Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4]

-

Seek immediate medical attention.[4]

Skin Contact:

-

Wash off immediately with plenty of water for at least 15 minutes.[2]

-

Remove and wash contaminated clothing and shoes immediately.[4]

Inhalation:

-

Move the person into fresh air.[4]

-

If the person is not breathing, give artificial respiration.[4]

-

Consult a physician.[4]

Ingestion:

-

Clean the mouth with water and then drink plenty of water.[2]

-

Do NOT induce vomiting.[4]

-

Never give anything by mouth to an unconscious person.[4]

-

Consult a physician.[4]

Visualizations

The following diagrams illustrate key safety information and workflows.

Caption: GHS Hazards and Recommended PPE.

Handling and Storage

Handling:

-

Ensure adequate ventilation.[2]

-

Wear personal protective equipment/face protection.[2]

-

Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[2]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store under an inert atmosphere as the material may darken in color during storage.[2]

-

Protect from moisture.[2]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Accidental Release Measures

-

Ensure adequate ventilation and use personal protective equipment.[2]

-

Prevent the product from entering drains and the environment.[4]

-

Contain the spill and soak it up with inert absorbent material.[2][4]

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]

-

Specific hazards: Keep the product and empty containers away from heat and sources of ignition.[2]

-

Hazardous combustion products: Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[2]

-

Protective equipment: Wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]

References

Solubility Profile of 1-Dodecylpyrrolidin-2-one-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Dodecylpyrrolidin-2-one-d6, a deuterated form of the nonionic surfactant 1-Dodecylpyrrolidin-2-one. Given the limited direct data on the deuterated compound, this document primarily leverages data from its non-deuterated analogue and related N-alkyl-2-pyrrolidones to provide a comprehensive understanding of its likely solubility characteristics. Deuterium labeling is a powerful tool in drug development, primarily used to enhance the pharmacokinetic properties of therapeutic agents by altering their metabolic pathways.[1][2]

Core Principles of Solubility

1-Dodecylpyrrolidin-2-one is a nonionic surfactant with a distinct amphiphilic structure, comprising a polar pyrrolidinone head group and a long, nonpolar dodecyl tail.[3][4] This structure dictates its solubility, making it effective at reducing surface tension and enhancing the solubility of other substances.[3] While its deuterated form, 1-Dodecylpyrrolidin-2-one-d6, is chemically similar, slight differences in intermolecular interactions due to the carbon-deuterium bond may minimally affect its solubility.

Quantitative Solubility Data

Note: The following data is for the non-deuterated compound, 1-Dodecylpyrrolidin-2-one. The solubility of the d6 variant is expected to be very similar.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 0.0517 g/L (approx. 0.2%) | [5][6] |

Qualitative assessments indicate that as a surfactant and solvent used in industrial and cosmetic applications, 1-Dodecylpyrrolidin-2-one is soluble in a range of organic solvents.[3][4] For instance, the related shorter-chain N-alkyl-2-pyrrolidone, N-Methyl-2-pyrrolidone (NMP), is miscible with most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[7][8][9] This suggests that 1-Dodecylpyrrolidin-2-one, and by extension its d6 analogue, will exhibit good solubility in many organic media.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a nonionic surfactant like 1-Dodecylpyrrolidin-2-one-d6 involves a systematic approach. The following protocol is a generalized procedure that can be adapted for specific laboratory settings.

Objective: To determine the solubility of 1-Dodecylpyrrolidin-2-one-d6 in a selection of organic solvents at a specified temperature.

Materials:

-

1-Dodecylpyrrolidin-2-one-d6

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled incubator or water bath

-

Glass vials with screw caps

-

Pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Begin by preparing a high-concentration stock solution. For example, weigh approximately 200 mg of 1-Dodecylpyrrolidin-2-one-d6 into a glass vial.

-

Add 1 mL of the chosen organic solvent to achieve an initial concentration of 200 mg/mL.

-

-

Solubilization Process:

-

Gently mix the solution at room temperature using a vortex mixer for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for up to 5 minutes.

-

If still not dissolved, warm the solution to a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes), with intermittent mixing.

-

-

Stepwise Dilution:

-

If the compound remains insoluble at the initial high concentration, perform a serial dilution.

-

Increase the solvent volume by a factor of 10 to decrease the concentration (e.g., to 20 mg/mL) and repeat the solubilization process.

-

Continue this stepwise dilution until complete dissolution is observed.

-

-

Observation and Quantification:

-

Visually inspect the solution at each step for any undissolved particles against a dark background.

-

The lowest concentration at which the compound is fully dissolved is recorded as its solubility in that solvent at the specified temperature.

-

Visualization of Application in Pharmacokinetic Studies

Deuterium-labeled compounds like 1-Dodecylpyrrolidin-2-one-d6 are invaluable in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug.[][11][12] The following diagram illustrates a typical workflow for such a study.

Caption: Workflow for a typical ADME study using a deuterium-labeled compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. ashland.com [ashland.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. N-Methyl-2-pyrrolidone - Sciencemadness Wiki [sciencemadness.org]

- 11. hwb.gov.in [hwb.gov.in]

- 12. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

Methodological & Application

The Role of 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard in LC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical methods, compensating for variability in sample preparation, matrix effects, and instrument response.[1][2]

Introduction to 1-Dodecylpyrrolidin-2-one and the Need for an Internal Standard

1-Dodecylpyrrolidin-2-one is a versatile compound with applications across various industries, including as a surfactant in cleaning products, an emulsifier in cosmetics, and a component in agricultural formulations.[1] Its analysis in complex matrices such as environmental samples, consumer products, or biological tissues is crucial for quality control, safety assessment, and research. LC-MS is a powerful technique for such analyses due to its high sensitivity and selectivity.[3][4]

However, quantitative LC-MS can be susceptible to inaccuracies arising from matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, leading to signal suppression or enhancement.[5] The use of a stable isotope-labeled internal standard, such as 1-Dodecylpyrrolidin-2-one-d6, which is chemically identical to the analyte but has a different mass, is the gold standard for mitigating these effects and ensuring accurate quantification.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | 1-Dodecylpyrrolidin-2-one | 1-Dodecylpyrrolidin-2-one-d6 |

| Molecular Formula | C16H31NO | C16H25D6NO |

| Molecular Weight | 253.43 g/mol | 259.47 g/mol |

| Boiling Point | 202-205 °C @ 11 mmHg | Not available, expected to be similar to the non-deuterated form. |

| Density | 0.89 g/mL at 25 °C | Not available, expected to be slightly higher than the non-deuterated form. |

| Structure | (Structure would be identical with 6 deuterium (B1214612) atoms on the pyrrolidinone ring) |

Application Notes

The use of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard is recommended for the quantitative analysis of 1-Dodecylpyrrolidin-2-one in the following applications:

-

Environmental Monitoring: Determination of residual levels in soil, and water samples.

-

Consumer Product Analysis: Quantification in cosmetics, cleaning agents, and other household products to ensure compliance with formulation specifications.

-

Agricultural Research: Measurement in plant tissues or soil to study its uptake, distribution, and persistence.

-

Drug Development: While not a primary pharmaceutical active ingredient, related pyrrolidinone structures are explored in drug delivery. This internal standard could be valuable in preclinical studies involving such formulations.

Experimental Protocols

The following protocols provide a detailed methodology for the use of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard for the quantification of 1-Dodecylpyrrolidin-2-one in a representative matrix (e.g., a cosmetic lotion).

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Dodecylpyrrolidin-2-one reference standard and dissolve it in 10 mL of methanol (B129727).

b. Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Dodecylpyrrolidin-2-one-d6 and dissolve it in 1 mL of methanol.

c. Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at appropriate concentrations. Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with the same solvent mixture.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization based on the specific matrix.

Caption: Workflow for sample preparation.

LC-MS/MS Method

a. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 50% B, ramp to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

b. Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350 °C |

| Gas Flow | To be optimized for the specific instrument |

| Capillary Voltage | 4000 V |

c. MRM Transitions:

The exact m/z values should be confirmed by direct infusion of the analyte and internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Dodecylpyrrolidin-2-one | [M+H]+ ≈ 254.4 | To be determined empirically | To be optimized |

| 1-Dodecylpyrrolidin-2-one-d6 | [M+H]+ ≈ 260.5 | To be determined empirically | To be optimized |

A hypothetical fragmentation pathway is illustrated below.

Caption: MS/MS fragmentation pathway.

Data Analysis and Quantification

The concentration of 1-Dodecylpyrrolidin-2-one in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Method Validation

For regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from matrix components at the retention times of the analyte and IS.

-

Linearity: The range over which the response is proportional to the concentration.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.

-

Matrix Effect: Assessed to ensure the IS effectively compensates for any signal suppression or enhancement.

-

Stability: Evaluation of the analyte's stability in the matrix under various storage and processing conditions.

Conclusion

1-Dodecylpyrrolidin-2-one-d6 is an excellent internal standard for the accurate and precise quantification of 1-Dodecylpyrrolidin-2-one by LC-MS. Its use is critical for overcoming the challenges of matrix effects and ensuring the reliability of analytical data in a wide range of applications. The protocols and guidelines presented here provide a solid foundation for the development and implementation of robust quantitative methods.

References

- 1. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Advanced Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Dodecylpyrrolidin-2-one-d6, a deuterated surfactant, in advanced sample preparation techniques for mass spectrometry-based analyses. These protocols are designed to enhance analyte recovery, improve quantification accuracy, and streamline workflows in proteomics and bioanalysis.

Introduction

1-Dodecylpyrrolidin-2-one-d6 is the deuterium-labeled form of 1-Dodecylpyrrolidin-2-one (also known as N-Lauryl-2-pyrrolidone).[1] Its structure combines a hydrophobic dodecyl chain with a polar pyrrolidinone head group, conferring surfactant properties.[2] The incorporation of six deuterium (B1214612) atoms provides a mass shift that makes it an ideal internal standard for mass spectrometry applications. In sample preparation, it can serve a dual role:

-

Surfactant: To solubilize proteins, particularly hydrophobic and membrane-associated proteins, enhancing enzymatic digestion efficiency and improving recovery.[3][4][5]

-

Stable Isotope-Labeled Internal Standard (SIL-IS): As the gold standard in mass spectrometry, a SIL-IS is added at the beginning of the sample preparation process to correct for analyte loss, matrix effects (ion suppression or enhancement), and variations in instrument response.[6] Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly throughout extraction and analysis.[6]

Application Note 1: Surfactant-Assisted Protein Digestion for Proteomics

Objective: To improve the solubilization and digestion of complex protein mixtures, including membrane proteins, for bottom-up proteomics analysis. The use of 1-Dodecylpyrrolidin-2-one-d6 helps to denature proteins effectively and can serve as an internal standard if its non-deuterated analog or a similar compound is being quantified.

Principle: Many proteins, especially those embedded in cell membranes, are difficult to solubilize in aqueous buffers, leading to incomplete digestion by proteases like trypsin.[3] Surfactants disrupt hydrophobic interactions and unfold proteins, making cleavage sites more accessible to the enzyme.[5][7] Using a mass spectrometry-compatible surfactant or one that can be removed is crucial to prevent interference with downstream analysis.[3][5]

Experimental Workflow: Surfactant-Assisted In-Solution Digestion

Caption: Workflow for surfactant-assisted protein digestion.

Protocol: In-Solution Digestion of Proteins

This protocol is adapted from standard procedures for protein digestion where a surfactant is beneficial.[8][9]

-

Sample Lysis and Solubilization:

-

Resuspend the cell pellet or tissue homogenate in a lysis buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.5) containing 0.1-1% (w/v) 1-Dodecylpyrrolidin-2-one-d6.

-

Vortex thoroughly and sonicate if the sample is viscous due to nucleic acids.[7]

-

-

Reduction:

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add iodoacetamide (B48618) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[8]

-

-

Enzymatic Digestion:

-

Dilute the sample with 100 mM ammonium bicarbonate to reduce the surfactant concentration to below 0.1%, if necessary, to ensure enzyme activity.

-

Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

-

Incubate at 37°C for 12-18 hours.

-

-

Quenching and Surfactant Removal:

-

Peptide Cleanup:

-

Use a C18 solid-phase extraction (SPE) cartridge or pipette tip to desalt the peptide mixture and remove the surfactant.

-

Condition the C18 sorbent with acetonitrile (B52724), followed by equilibration with 0.1% TFA in water.

-

Load the acidified peptide sample.

-

Wash with 0.1% TFA in water to remove salts.

-

Elute the peptides with a solution of 50-80% acetonitrile containing 0.1% TFA.

-

Dry the eluted peptides in a vacuum centrifuge and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.[6]

-

Application Note 2: Internal Standard for LC-MS/MS Bioanalysis

Objective: To achieve accurate quantification of an analyte (e.g., the non-deuterated 1-Dodecylpyrrolidin-2-one or a structurally similar molecule) in a complex biological matrix like plasma or tissue.

Principle: Stable isotope-labeled internal standards are the preferred choice for quantitative mass spectrometry.[6] 1-Dodecylpyrrolidin-2-one-d6 is added at a known, fixed concentration to all samples, standards, and quality controls at the very beginning of the sample preparation process.[6] Because it is chemically almost identical to the analyte, it experiences similar losses during extraction and similar ionization effects in the mass spectrometer.[6] Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which corrects for procedural and matrix-related variations.[6]

Experimental Workflow: Protein Precipitation for Small Molecule Extraction

Caption: Workflow for protein precipitation using an internal standard.

Protocol: Protein Precipitation from Plasma

This protocol describes a common "dilute and shoot" approach for cleaning up biological samples before analysis.[10]

-

Sample Preparation:

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a small volume (e.g., 10 µL) of 1-Dodecylpyrrolidin-2-one-d6 working solution (at a concentration in the mid-range of the calibration curve) to each tube.[6]

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to each tube to precipitate proteins.[6]

-

-

Mixing and Separation:

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

-

-

Final Preparation:

-

The supernatant can be injected directly into the LC-MS/MS system.

-

Alternatively, for higher sensitivity, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in a smaller volume of the initial mobile phase.[6]

-

Quantitative Data Summary

The following tables illustrate how quantitative data from these methods would be presented. Note: The values shown are for illustrative purposes only and do not represent actual experimental data.

Table 1: Recovery and Matrix Effect Assessment

| Parameter | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (800 ng/mL) |

| Extraction Recovery (%) | 92.5 | 95.1 | 94.3 |

| Matrix Effect (%) | 98.2 | 99.5 | 101.3 |

| Process Efficiency (%) | 90.8 | 94.6 | 95.6 |

Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Post-Extraction Spiked Sample) x 100 Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

Table 2: Calibration Curve Performance

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ (%) | 96.7 |

| Precision at LLOQ (%CV) | 8.1 |

References

- 1. 1-Dodecylpyrrolidin-2-one-d6 | Masstech Portal [masstechportal.org]

- 2. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in the quantitative analysis of 1-Dodecylpyrrolidin-2-one using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are designed to be a starting point for method development and can be adapted to specific matrices and instrumentation.

Introduction

1-Dodecylpyrrolidin-2-one is a compound with applications as a solvent and surfactant, and its quantification in various biological and environmental matrices is of significant interest. The use of a stable isotope-labeled internal standard, such as 1-Dodecylpyrrolidin-2-one-d6, is the gold standard for quantitative mass spectrometry.[1] Deuterated internal standards are chemically identical to the analyte and exhibit similar chromatographic behavior and ionization efficiency, allowing for accurate correction of variations during sample preparation and analysis.[1][2] This document outlines a general protocol for the use of 1-Dodecylpyrrolidin-2-one-d6 in quantitative LC-MS/MS assays.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. A known amount of the isotopically labeled standard (1-Dodecylpyrrolidin-2-one-d6) is added to the sample containing the unlabeled analyte (1-Dodecylpyrrolidin-2-one) at the beginning of the sample preparation process.[1] The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The concentration of the analyte is determined by comparing the ratio of the mass spectrometric response of the analyte to that of the internal standard against a calibration curve.

Experimental Workflow

The general workflow for a quantitative LC-MS/MS analysis using 1-Dodecylpyrrolidin-2-one-d6 is depicted below.

Protocol: Quantification of 1-Dodecylpyrrolidin-2-one in Human Plasma

This protocol provides a representative method for the quantification of 1-Dodecylpyrrolidin-2-one in human plasma using 1-Dodecylpyrrolidin-2-one-d6 as an internal standard.

Materials and Reagents

-

1-Dodecylpyrrolidin-2-one (Analyte)

-

1-Dodecylpyrrolidin-2-one-d6 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of 1-Dodecylpyrrolidin-2-one and 1-Dodecylpyrrolidin-2-one-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 1-Dodecylpyrrolidin-2-one stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 1-Dodecylpyrrolidin-2-one-d6 stock solution in acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL 1-Dodecylpyrrolidin-2-one-d6 in acetonitrile).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined empirically |

| (Analyte) | e.g., m/z 254.3 -> 114.1 |

| (Internal Standard) | e.g., m/z 260.3 -> 114.1 or 120.1 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

Note: The specific MRM transitions for 1-Dodecylpyrrolidin-2-one and its d6 analog should be optimized by direct infusion of the individual compounds.

Data Presentation

The following tables represent hypothetical but realistic quantitative data for a validated LC-MS/MS assay using 1-Dodecylpyrrolidin-2-one-d6 as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| 1-Dodecylpyrrolidin-2-one | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | < 15.0 |

| Low | 3 | 2.91 | 97.0 | < 10.0 |

| Medium | 100 | 102.5 | 102.5 | < 8.0 |

| High | 800 | 784.0 | 98.0 | < 7.0 |

Signaling Pathways and Logical Relationships

1-Dodecylpyrrolidin-2-one-d6 primarily serves as an analytical tool and is not known to be involved in specific biological signaling pathways. Its logical relationship in the context of drug development is as a critical component in pharmacokinetic (PK) studies to accurately determine the concentration of the active compound over time.

The following diagram illustrates the role of quantitative analysis in a typical pharmacokinetic study.

Conclusion

1-Dodecylpyrrolidin-2-one-d6 is an essential tool for the accurate and precise quantification of 1-Dodecylpyrrolidin-2-one in complex matrices by LC-MS/MS. The provided protocol offers a solid foundation for developing and validating a robust bioanalytical method. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring data reliability in research and drug development settings.

References

Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Drug Metabolite Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in the quantitative analysis of 1-Dodecylpyrrolidin-2-one and its metabolites in biological matrices. The protocols outlined below are intended to serve as a robust starting point for method development and validation in drug metabolism and pharmacokinetic studies.

Application Notes

1-Dodecylpyrrolidin-2-one, also known as N-lauryl-2-pyrrolidone, is a compound with potential applications in various formulations. Understanding its metabolic fate is crucial for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as 1-Dodecylpyrrolidin-2-one-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The primary application of 1-Dodecylpyrrolidin-2-one-d6 is to ensure the accuracy and precision of the quantification of the parent compound and its metabolites by correcting for variability during sample preparation and analysis.[1] Deuterated internal standards are ideal as they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and instrument response variations.[1]

Expected Metabolic Pathways

Based on the metabolism of structurally related N-alkyl-pyrrolidones, the expected primary metabolic pathways for 1-Dodecylpyrrolidin-2-one in vivo are anticipated to involve oxidation. The two most probable metabolic transformations are:

-

Hydroxylation of the dodecyl chain: Cytochrome P450 enzymes can hydroxylate the long alkyl chain at various positions.

-

Hydroxylation of the pyrrolidone ring: The pyrrolidone ring can also be a target for hydroxylation, for instance, at the 5-position.

Therefore, when conducting metabolite studies of 1-Dodecylpyrrolidin-2-one, key analytes to monitor would include the parent compound and its hydroxylated metabolites. 1-Dodecylpyrrolidin-2-one-d6 serves as an ideal internal standard for the simultaneous quantification of these analytes.

Data Presentation

The following tables present representative quantitative data from a validated LC-MS/MS method for a related N-alkyl-pyrrolidinone (N-methyl-2-pyrrolidone) and its metabolites. This data illustrates the expected performance of a well-developed and validated bioanalytical method using a deuterated internal standard.

Note: This data is for N-methyl-2-pyrrolidone and its metabolites and should be used as a representative example. Actual performance for 1-Dodecylpyrrolidin-2-one may vary and requires method-specific validation.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 0.125 - 12 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL (in plasma) |

Data adapted from a study on N-methyl-2-pyrrolidone metabolites.[2][3]

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (µg/mL) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |

| Low | 0.5 | 98.5 | 3.2 | 99.1 | 4.5 |

| Medium | 5 | 101.2 | 2.1 | 100.5 | 3.8 |

| High | 10 | 99.8 | 1.9 | 100.2 | 3.1 |

Representative data for illustrative purposes.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| N-alkyl-pyrrolidinone Metabolite 1 | 99 | < 15 |

| N-alkyl-pyrrolidinone Metabolite 2 | 98 | < 15 |

Data adapted from a study on N-methyl-2-pyrrolidone metabolites.[2][3]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of 1-Dodecylpyrrolidin-2-one and its hydroxylated metabolites in human plasma using LC-MS/MS with 1-Dodecylpyrrolidin-2-one-d6 as the internal standard. This protocol is adapted from a validated method for a similar compound and should be fully validated for its intended use.[1]

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (1-Dodecylpyrrolidin-2-one-d6 in methanol).

-

Vortex for 10 seconds.

-

Add 600 µL of 0.1% formic acid in water and vortex.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

1-Dodecylpyrrolidin-2-one: To be determined experimentally (e.g., precursor ion [M+H]⁺)

-

Hydroxylated Metabolite 1: To be determined experimentally (e.g., precursor ion [M+H]⁺)

-

1-Dodecylpyrrolidin-2-one-d6 (IS): To be determined experimentally (e.g., precursor ion [M+H]⁺)

-

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Temperature: 500°C

Data Analysis and Quantification

-

Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-